

Unveiling MS7972: A Technical Guide to a Novel p53-CBP Interaction Inhibitor

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A deep dive into the chemical composition, mechanism of action, and experimental validation of **MS7972**, a potent and selective small molecule inhibitor of the p53-CREB-binding protein (CBP) interaction. This technical guide is intended for researchers, scientists, and drug development professionals interested in the modulation of the p53 signaling pathway.

Core Chemical Identity and Properties

MS7972, systematically named 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a small molecule that has emerged as a significant tool in the study of protein-protein interactions within the p53 signaling cascade.[1] Its core structure is a tetrahydrocarbazole moiety, a three-ring system comprising a pyrrole ring fused to a benzene and a cyclohexanone ring.[2]

Table 1: Physicochemical Properties of MS7972



Property	Value	Source
Systematic Name	9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one	[1]
Molecular Formula	C14H13NO2	[1]
Molecular Weight	227.26 g/mol	[1]
CAS Number	352553-42-5	[1]
Solubility	Soluble in DMSO	[1]

Mechanism of Action: Targeting the CBP Bromodomain

MS7972 functions as a competitive inhibitor of the interaction between the tumor suppressor protein p53 and the transcriptional coactivator CREB-binding protein (CBP).[1] Specifically, MS7972 targets the bromodomain of CBP, a highly conserved structural motif that recognizes and binds to acetylated lysine residues.[1][3] In the context of the p53 pathway, the CBP bromodomain binds to acetylated lysine residues in the C-terminal region of p53, a crucial step for the activation of p53-mediated gene transcription in response to cellular stress, such as DNA damage.[1][4]

By occupying the acetyl-lysine binding pocket of the CBP bromodomain, **MS7972** effectively disrupts the recruitment of CBP to p53.[1][3] This inhibition modulates the transcriptional activity of p53, offering a nuanced approach to influencing cellular outcomes like cell cycle arrest and apoptosis.[5]

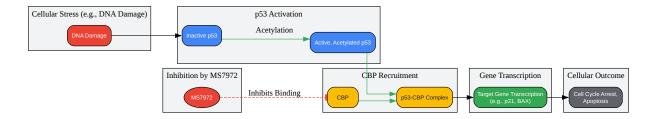
Table 2: Quantitative Inhibition Data for MS7972

Parameter	Value	Method
Binding Affinity (Kd)	19.8 μΜ	Fluorescence Polarization
IC50	~50 μM	Not explicitly stated



Signaling Pathway and Experimental Workflow

The p53 signaling pathway is a cornerstone of cellular stress response. Upon activation by stimuli like DNA damage, p53 is stabilized and undergoes post-translational modifications, including acetylation. Acetylated p53 then recruits coactivators like CBP to the promoters of its target genes, initiating a transcriptional program that can lead to cell cycle arrest, apoptosis, or DNA repair.[6][7][8] **MS7972** intervenes at a critical juncture of this pathway.

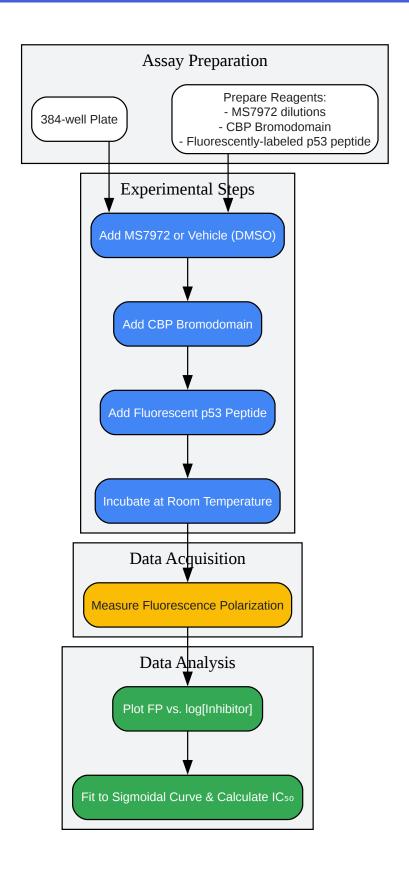


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Figure 1: p53-CBP signaling pathway and the inhibitory action of MS7972.

The inhibitory potential of **MS7972** on the p53-CBP interaction is quantifiable through techniques such as fluorescence polarization assays.





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Figure 2: Generalized workflow for determining the IC₅₀ of MS7972.



Experimental Protocols Fluorescence Polarization Assay for IC₅₀ Determination

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of **MS7972** for the p53-CBP bromodomain interaction.

Materials:

- MS7972
- Purified CBP bromodomain protein
- A fluorescently labeled peptide derived from the C-terminus of p53 (e.g., FITC-p53 peptide)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
- DMSO
- 384-well, low-volume, black microplates
- A microplate reader capable of fluorescence polarization measurements

Procedure:

- Prepare a serial dilution of MS7972: Dissolve MS7972 in DMSO to create a highconcentration stock solution. Perform a serial dilution in Assay Buffer to generate a range of concentrations. Also, prepare a vehicle control containing only DMSO in Assay Buffer.
- Add reagents to the microplate: In a 384-well plate, add the diluted MS7972 or vehicle control.
- Add CBP bromodomain: Add a solution of the CBP bromodomain to each well to a final concentration within the linear range of the assay.
- Add fluorescent peptide: Add a solution of the fluorescently labeled p53 peptide to each well
 to a final concentration that gives a stable and robust fluorescence polarization signal.



- Incubate: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow the binding to reach equilibrium.
- Measure fluorescence polarization: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore used.
- Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of MS7972 that causes a 50% reduction in the binding of the fluorescent peptide to the CBP bromodomain.[1]

Synthesis of 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (MS7972)

The synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole ring system is commonly achieved through the Fischer indole synthesis, which involves the condensation of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.[9][10] Acetylation of the tetrahydrocarbazole can then be performed. While a specific, detailed synthesis protocol for **MS7972** is not publicly available, a general approach based on related syntheses can be inferred.

General Synthetic Approach:

- Synthesis of 1,2,3,4-Tetrahydrocarbazole: React phenylhydrazine with cyclohexanone in a suitable solvent (e.g., glacial acetic acid or an ionic liquid) under reflux conditions to yield 1,2,3,4-tetrahydrocarbazole.[9][10]
- Acetylation: The resulting tetrahydrocarbazole can be acetylated at the nitrogen (N9) and potentially at the C1 position. Acetylation of 1,2,3,4-tetrahydrocarbazole with acetyl chloride in glacial acetic acid has been reported to yield 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole.[11] Further specific reaction conditions would be required to achieve the 9-acetyl-1-oxo final product structure of MS7972. Modifications and alternative synthetic routes may be necessary to obtain the desired product.

Conclusion

MS7972 represents a valuable chemical probe for dissecting the intricacies of the p53 signaling pathway. Its ability to selectively inhibit the p53-CBP interaction provides a powerful tool for



studying the specific roles of CBP in p53-mediated transcriptional regulation. Further investigation into its cellular effects and potential therapeutic applications is warranted.

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